molecular formula C16H21F3N2O2S B6446498 N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640954-14-7

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446498
CAS No.: 2640954-14-7
M. Wt: 362.4 g/mol
InChI Key: BTWFHOIZIPUYJQ-UHFFFAOYSA-N
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Description

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H21F3N2O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12758358 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and metastasis of tumors.

Mode of Action

This compound interacts with its target, the VEGFR, by inhibiting its activity . It is suggested that this compound is a promising scaffold for the development of novel protein kinase inhibitors which are able to target the inactive conformation of VEGFR . This inhibition disrupts the signaling pathways mediated by VEGFR, leading to a decrease in angiogenesis.

Biochemical Pathways

The inhibition of VEGFR affects the downstream signaling pathways involved in cell proliferation and survival. Specifically, it can disrupt the PI3K/Akt and the MAPK pathways, which are critical for cell growth, survival, and angiogenesis .

Pharmacokinetics

The compound’s molecular weight, as indicated by the related compound piperazine, 1- [3- (trifluoromethyl)phenyl]-, is 2302295 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The primary result of the action of this compound is the inhibition of angiogenesis due to the disruption of VEGFR signaling . This can lead to a decrease in tumor growth and metastasis, making it a potential candidate for cancer treatment.

Properties

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-3-12(9-13)10-21-8-2-5-14(11-21)20-24(22,23)15-6-7-15/h1,3-4,9,14-15,20H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWFHOIZIPUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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